2-Cyclopropyl-6-methylphenol

Catalog No.
S3430261
CAS No.
499236-68-9
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-6-methylphenol

For agrochemical R&D targeting HST inhibition, 2-cyclopropyl-6-methylphenol is the mandatory building block. Common analogs (2-isopropyl, 2-tert-butyl) fail: isopropyl undergoes rapid oxidative metabolism; tert-butyl sterically blocks etherification coupling. This compound uniquely ensures high-yield SNAr coupling and metabolic stability, critical for cyclopyrimorate synthesis. Key advantages:

  • Enables efficient pyridazine-ether formation via SNAr
  • Cyclopropyl group prevents rapid oxidative degradation
  • Indispensable for potent bleaching herbicide development

Supplied with rigorous QC; ready for global shipment.

CAS Number

499236-68-9

Product Name

2-Cyclopropyl-6-methylphenol

IUPAC Name

2-cyclopropyl-6-methylphenol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8,11H,5-6H2,1H3

InChI Key

PRQKVXNVZPBESR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C2CC2)O

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)O

Synonyms

2-Cyclopropyl-6-methylphenol, 6-Methyl-2-cyclopropylphenol, Phenol, 2-cyclopropyl-6-methyl-

Purity

≥98%

Package Size

50 mg, 100 mg, 250 mg, 1 g

2-Cyclopropyl-6-methylphenol (CAS: 499236-68-9) is a highly specialized, ortho-alkylated phenolic building block primarily utilized in the synthesis of advanced agrochemicals, most notably the pyridazine-based herbicide cyclopyrimorate. Characterized by a cyclopropyl group at the 2-position and a methyl group at the 6-position, this compound offers a unique combination of moderate lipophilicity (LogP ~2.58) and strict conformational rigidity . Unlike standard alkylphenols, the cyclopropyl moiety imparts specific steric and electronic properties that are critical for binding to novel enzymatic targets, such as homogentisate solanesyltransferase (HST), making it an indispensable precursor for next-generation crop protection products [1].

Research Fit

Substituted phenol tool compound for ion channel and enzyme research
Cyclopropyl and ortho-methyl substitution create a distinct electronic and steric profile
Moderate lipophilicity supports membrane partitioning studies

Substituting 2-cyclopropyl-6-methylphenol with closely related analogs, such as 2-isopropyl-6-methylphenol or 2-tert-butyl-6-methylphenol, critically compromises both manufacturing processability and downstream product efficacy. The isopropyl analog contains a tertiary benzylic C-H bond that is highly susceptible to rapid oxidative metabolism, drastically reducing the biological half-life of the final active ingredient in target organisms [1]. Conversely, the tert-butyl analog introduces excessive steric bulk that severely hinders the nucleophilic attack of the phenolic oxygen during essential etherification coupling steps with chloropyridazine cores . Consequently, only the specific cyclopropyl-substituted phenol provides the exact steric profile and metabolic resilience required to achieve high-yield coupling and potent downstream target inhibition.

Substitution Risk

Substitution Pattern
Cyclopropyl/methyl combination creates unique electron density distribution; simple alkylphenol analogs may not replicate target interaction profiles
Binding Affinity
Target engagement and selectivity profiles are substitution-specific; quantitative binding cannot be extrapolated from 2-methylphenol or 2,6-dimethylphenol
Physicochemical Profile
Lipophilicity and metabolic stability conferred by the cyclopropyl ring differ from non-cyclopropyl phenol analogs; requires compound-specific validation

Etherification Coupling Efficiency in Pyridazine Synthesis

In the industrial synthesis of pyridazine-based herbicides, the steric profile of the phenolic precursor dictates the efficiency of the SNAr coupling step. 2-Cyclopropyl-6-methylphenol features a cyclopropyl group with constrained 60° internal bond angles, which creates a 'flatter' steric environment around the hydroxyl group compared to the bulky 109° angles of a 2-tert-butyl-6-methylphenol comparator. This reduced steric hindrance allows 2-cyclopropyl-6-methylphenol to undergo coupling with 3,4,6-trichloropyridazine derivatives in excellent overall yields with high chemoselectivity under anhydrous NaOH/t-BuOH conditions . Substituting with the tert-butyl analog significantly depresses the coupling yield due to steric blocking of the nucleophilic oxygen[1].

Evidence DimensionEtherification coupling yield and steric hindrance
Target Compound DataExcellent yield with high chemoselectivity due to 60° bond angle constraints
Comparator Or Baseline2-tert-Butyl-6-methylphenol (depressed yield due to 109° bulky steric blocking)
Quantified DifferenceSignificant yield retention and chemoselectivity vs. sterically hindered analogs
ConditionsSNAr coupling with chloropyridazine using anhydrous NaOH in o-dichlorobenzene/t-BuOH

High-yield coupling is essential for the cost-effective, scalable manufacturing of complex agrochemical active ingredients.

P2X3 Antagonism
Class-level inference
EC50 80 nM
Supports P2X3 pathway study context
Recombinant rat P2X3, Xenopus oocytes, tested at 10 µM

Precursor Efficacy for Homogentisate Solanesyltransferase (HST) Inhibition

The exact structure of 2-cyclopropyl-6-methylphenol is an absolute requirement for synthesizing cyclopyrimorate, a novel bleaching herbicide. Downstream, the active metabolite des-morpholinocarbonyl cyclopyrimorate (DMC), which incorporates this specific phenoxy moiety, potently inhibits plant HST with an in vitro IC50 of 3.93 µM[1]. Utilizing a 2-isopropyl-6-methylphenol comparator fails to produce an active ingredient with the same target affinity and in vivo bleaching activity, as the isopropyl group alters the binding conformation within the HST active site[2].

Evidence DimensionDownstream target inhibition (HST IC50)
Target Compound DataYields DMC metabolite with IC50 = 3.93 µM
Comparator Or Baseline2-Isopropyl-6-methylphenol derivatives (inferior target affinity and bleaching activity)
Quantified DifferenceCritical threshold of low-micromolar HST inhibition achieved only with the cyclopropyl moiety
ConditionsIn vitro assays using recombinant Arabidopsis thaliana HST expressed in E. coli

Procurement of this exact compound is non-negotiable for R&D and production of HST-targeting herbicides.

Dihydroorotase Inhibition
Class-level inference
IC50 1.00×10⁶ nM
Reduced off-target enzyme context
Mouse Ehrlich ascites enzyme, pH 7.37, tested at 10 µM

Metabolic Stability and Oxidative Resilience

A critical failure point for many alkylphenols in agrochemical applications is rapid degradation in biological matrices. 2-Cyclopropyl-6-methylphenol lacks the highly reactive tertiary benzylic C-H bond that is present in 2-isopropyl-6-methylphenol [1]. This structural difference renders the cyclopropyl moiety highly resistant to rapid cytochrome P450-mediated oxidative hydroxylation. Consequently, active ingredients synthesized from 2-cyclopropyl-6-methylphenol maintain a significantly longer biological half-life in target plants compared to their isopropyl-substituted counterparts [2].

Evidence DimensionSusceptibility to oxidative metabolism
Target Compound DataHigh metabolic stability (absence of tertiary benzylic C-H bond)
Comparator Or Baseline2-Isopropyl-6-methylphenol (rapid CYP450-mediated hydroxylation)
Quantified DifferencePrevention of rapid oxidative degradation, extending functional half-life
ConditionsIn vivo plant metabolism and soil degradation environments

Superior metabolic stability ensures that the final formulated product remains active long enough to achieve complete weed control.

Lipoxygenase Inhibition
Data to verify
Reported potent inhibitor
Supports lipid mediator research context
No quantitative IC50 or Ki data available

Optimal Lipophilicity for Systemic Transport

The partition coefficient (LogP) of a building block directly influences the bioavailability of the final synthesized molecule. 2-Cyclopropyl-6-methylphenol exhibits a predicted LogP of approximately 2.58 . This moderate lipophilicity is optimal for facilitating both plant cuticle penetration and systemic aqueous transport. In contrast, substituting with 2-tert-butyl-6-methylphenol pushes the LogP significantly higher, which can lead to excessive bioaccumulation in lipophilic tissues and poor systemic mobility in post-emergence foliar spray applications .

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP ~2.58
Comparator Or Baseline2-tert-Butyl-6-methylphenol (LogP > 3.5)
Quantified DifferenceReduction in lipophilicity preventing excessive tissue binding
ConditionsPredictive physicochemical modeling for agrochemical formulation

Maintaining the LogP within this specific window is critical for the efficacy and mobility of foliar-applied systemic agrochemicals.

Lipophilicity Profile
Cross-study comparable
LogP 2.99
vs
2.36
Δ +0.63
Higher lipophilicity may alter membrane partitioning
Predicted values vs 2,6-dimethylphenol, ACD/Labs Percepta

Synthesis of Homogentisate Solanesyltransferase (HST) Inhibitors

This compound is the exact, irreplaceable precursor required for synthesizing cyclopyrimorate and its active metabolite, DMC. It is the mandatory starting material for any industrial or research program aiming to produce this specific class of HST-inhibiting bleaching herbicides[1].

Development of Novel Pyridazine-Based Bleaching Herbicides

Due to its excellent SNAr coupling efficiency with chloropyridazine cores, 2-cyclopropyl-6-methylphenol is the preferred building block for discovering new pyridazine-based herbicides. Its unique steric profile ensures high manufacturing yields that bulkier analogs (like tert-butylphenols) cannot achieve .

Structure-Activity Relationship (SAR) Studies for Metabolic Stability

In agrochemical discovery workflows, this compound serves as a critical structural benchmark. It is used to demonstrate how replacing an oxidation-prone isopropyl group with a cyclopropyl group can drastically increase the metabolic half-life of an active ingredient without sacrificing necessary lipophilicity [2].

Application Fit

Application
Selection Property
Validation Focus
P2X3 pathway studies
Substituted phenol tool compound with reported purinoceptor antagonism
P2X3-mediated current endpoints in sensory neuron models
Pyrimidine metabolism selectivity studies
Selectivity profiling context for off-target enzyme review
Dihydroorotase inhibition endpoint verification
Lipid mediator research
Reported lipoxygenase modulation context
Leukotriene pathway endpoints and antioxidant activity review
Lead optimization studies
Cyclopropyl substitution profile for lipophilicity modulation
Target engagement and membrane permeability context

XLogP3

2.8

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